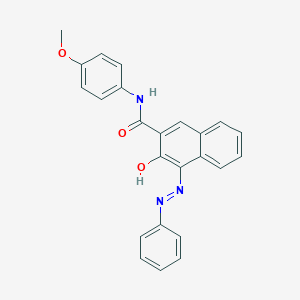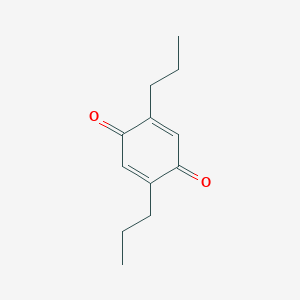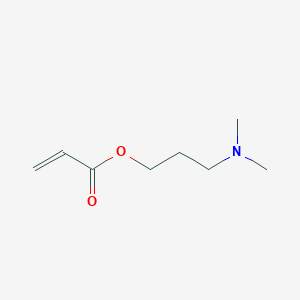
3-(Dimethylamino)propyl acrylate
作用机制
地氟尼龙是一种前药,迅速代谢为其活性形式,21-脱乙酰地氟尼龙。 该活性代谢产物与糖皮质激素受体结合,导致抑制促炎细胞因子的产生和抑制免疫反应。 确切的分子靶标包括参与炎症和免疫调节的各种转录因子和信号通路 .
类似化合物:
- 泼尼松龙
- 泼尼松
- 甲泼尼龙
- 地塞米松
比较: 地氟尼龙因其恶唑啉环结构而独一无二,赋予其独特的药代动力学特性。 与其他糖皮质激素相比,地氟尼龙具有良好的安全性,副作用较少,例如体重增加和骨密度降低。 其效力大约是泼尼松的 70-90%,使其成为某些疾病长期治疗的首选 .
生化分析
Biochemical Properties
It is known that this compound can participate in radical copolymerizations . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . The differences in the behavior of systems involving amine monomers are related to the ability of 3-(Dimethylamino)propyl acrylate to form assemblies with different reactivity due to the hydrogen bonding .
Molecular Mechanism
It is known that this compound readily reacts with alkyl halide and with sulfuric ester to form quaternary ammonium salts
准备方法
合成路线和反应条件: 地氟尼龙的合成是从泼尼松龙开始,经过多步反应完成的。
工业生产方法: 地氟尼龙的工业生产涉及在受控条件下进行大规模化学合成,以确保高纯度和高产率。 该过程通常包括:
恶唑啉环形成: 这步涉及泼尼松龙与适当的试剂反应,以引入恶唑啉环。
乙酰化: 然后将中间产物乙酰化以形成地氟尼龙。
化学反应分析
反应类型: 地氟尼龙会发生各种化学反应,包括:
氧化: 地氟尼龙可以被氧化形成不同的代谢产物。
还原: 还原反应可以将地氟尼龙转化为其活性代谢产物,21-脱乙酰地氟尼龙。
取代: 取代反应可以修饰地氟尼龙分子上的官能团.
常见试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,亲核试剂.
主要产品:
21-脱乙酰地氟尼龙: 通过还原反应形成的活性代谢产物。
各种氧化代谢产物: 通过氧化反应形成.
4. 科研应用
地氟尼龙在科学研究方面有着广泛的应用,包括:
化学: 用作研究糖皮质激素受体相互作用的模型化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 广泛研究其在治疗炎症和自身免疫性疾病中的治疗效果。
工业: 用于开发新型糖皮质激素药物和制剂
科学研究应用
Deflan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new glucocorticoid drugs and formulations
相似化合物的比较
- Prednisolone
- Prednisone
- Methylprednisolone
- Dexamethasone
Comparison: Deflan is unique due to its oxazoline ring structure, which imparts distinct pharmacokinetic properties. Compared to other glucocorticoids, deflan has a favorable safety profile with fewer side effects such as weight gain and bone density loss. Its potency is approximately 70-90% that of prednisone, making it a preferred choice for long-term therapy in certain conditions .
属性
IUPAC Name |
3-(dimethylamino)propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHFMGRRVQFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066382 | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18526-07-3 | |
| Record name | 3-(Dimethylamino)propyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DMAPA contribute to the controlled release of dsRNA?
A: DMAPA is a monomer used to create branched, tertiary amine-rich polymers. These polymers can effectively complex with negatively charged dsRNA molecules due to the positive charge of the tertiary amine groups []. The inclusion of DMAPA in the polymer structure allows for tunable hydrolysis kinetics. Upon hydrolysis, the polymer side chains containing DMAPA degrade, leading to a change in electrostatic charge. This charge alteration weakens the interaction between the polymer and dsRNA, ultimately enabling the sustained release of dsRNA over time [].
Q2: How does the hydrolysis rate of DMAPA compare to other monomers used in the study, and what implications does this have for dsRNA release?
A: The research paper investigates the hydrolysis kinetics of polymers synthesized from various monomers, including DMAPA, 2-(dimethylamino)ethyl acrylate (DMAEA), and 2-(dimethylamino)ethyl methacrylate (DMAEMA) []. While the paper doesn't provide specific rate constants, it highlights that the hydrolysis rates can be tailored by adjusting the monomer composition of the copolymers []. This tunability is crucial for controlling the duration and rate of dsRNA release for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


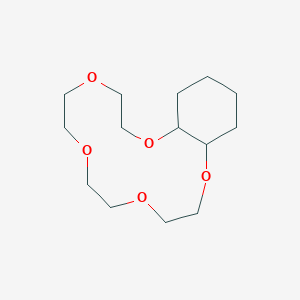


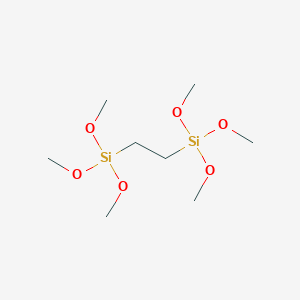
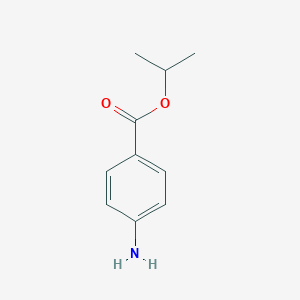
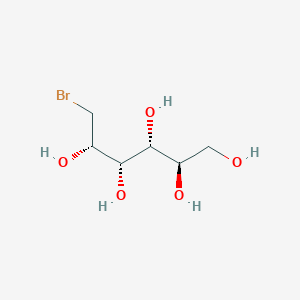

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)

